3-Methyl-3,6-diazabicyclo[3.2.1]octane
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Overview
Description
3-Methyl-3,6-diazabicyclo[3.2.1]octane is a bicyclic organic compound with the molecular formula C7H14N2.
Mechanism of Action
Mode of Action
It is known that the compound is part of the azabicyclo[321]octane family, which has been shown to have a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-3,6-diazabicyclo[32More research is needed to elucidate the specific pathways this compound interacts with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-3,6-diazabicyclo[32As such, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3,6-diazabicyclo[3.2.1]octane can be synthesized through the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives. This reaction typically yields the desired compound in moderate to high yields (51-73%) under controlled conditions . The reaction involves the use of methyl and tert-butyl acrylate, methyl crotonate, and methyl 2-phenyl acrylate as dipolarophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,6-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with various functional groups attached to the nitrogen atoms .
Scientific Research Applications
3-Methyl-3,6-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
3,8-Diazabicyclo[3.2.1]octane: A related compound with a different substitution pattern on the bicyclic framework.
Uniqueness
3-Methyl-3,6-diazabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-7(5-9)8-3-6/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBRIBWOWNLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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